alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine
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Overview
Description
Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl formate to form ethyl 1H-1,2,4-triazole-3-carboxylate. This intermediate is then reduced to this compound using suitable reducing agents such as lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include triazole N-oxides, reduced triazole derivatives, and various substituted triazoles .
Scientific Research Applications
Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, thereby inhibiting their activity. This inhibition can lead to reduced breakdown of carbohydrates, which is beneficial in managing conditions like diabetes .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another member of the triazole family with similar biological activities.
1H-1,2,4-Triazole-3-thiol: Known for its antidepressant and antimicrobial properties.
N,N′-ethylene bridged 1,2,4-1H-triazole: Exhibits high stability and is used in the design of heat-resistant explosives.
Uniqueness
Alpha-Ethyl-1H-1,2,4-triazole-1-ethanamine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C6H12N4 |
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Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-yl)butan-2-amine |
InChI |
InChI=1S/C6H12N4/c1-2-6(7)3-10-5-8-4-9-10/h4-6H,2-3,7H2,1H3 |
InChI Key |
IMMFDFZUJMHIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=NC=N1)N |
Origin of Product |
United States |
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